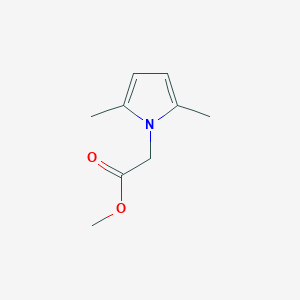

methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate

Overview

Description

Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate is a chemical compound with the linear formula C9H13NO2 . It is part of a class of compounds known as pyrroles, which are biologically active scaffolds possessing diverse activities .

Synthesis Analysis

The synthesis of pyrrole-containing compounds often involves the combination of different pharmacophores in a pyrrole ring system . For instance, 2,5-dimethylpyrrole has been used as a partial structure in the synthesis of more active compounds . The exact synthesis process for methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate is not specified in the available literature.Molecular Structure Analysis

The molecular structure of methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with two methyl groups attached to the 2 and 5 positions of the ring. An acetate group is attached to the 2 position of the ring via a methylene bridge .Scientific Research Applications

Antibacterial Activity

Compounds with the 2,5-dimethyl-1H-pyrrol-1-yl structure have been found to exhibit antibacterial properties . In a study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their antibacterial activity .

Antitubercular Activity

The 2,5-dimethyl-1H-pyrrol-1-yl structure has also been associated with antitubercular activity . Some of the synthesized compounds showed strong antitubercular properties .

Enzyme Inhibition

These compounds have been found to inhibit certain enzymes. In particular, they have shown appreciable action against DHFR and enoyl ACP reductase enzymes .

Monoclonal Antibody Production

A study found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Control of Glycosylation Levels

The same compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Antihypertensive Activity

2,5-Dimethylpyrrole compounds are promising starting materials in drug research due to their various biological activities such as antihypertensive .

Antifungal Activity

Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides .

Antitumor Agents

They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This makes them potential antitumor agents .

Future Directions

The future directions for research on methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The structure-activity relationship of these compounds could also be investigated to optimize their properties .

Mechanism of Action

Target of Action

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is a unique compound with a complex mechanism of action. It’s worth noting that similar compounds have been found to interact with various enzymes such as enoyl acp reductase and dihydrofolate reductase .

Mode of Action

Molecular docking studies have shown that similar compounds can bind to the active sites of enzymes like dihydrofolate reductase and enoyl acp reductase . This interaction can inhibit the function of these enzymes, leading to various downstream effects.

Biochemical Pathways

For instance, dihydrofolate reductase plays a crucial role in the synthesis of nucleotides, while enoyl ACP reductase is involved in fatty acid synthesis .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antibacterial and antitubercular properties .

Action Environment

The action, efficacy, and stability of methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .

properties

IUPAC Name |

methyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-4-5-8(2)10(7)6-9(11)12-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBXXMJPMRHURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602454.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602462.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602469.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)

![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enoic acid](/img/structure/B6602478.png)

amine hydrochloride](/img/structure/B6602499.png)

![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)

![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)